molecular formula C22H25ClN2O4S B12496351 Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate

Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12496351
M. Wt: 449.0 g/mol
InChI Key: QKVDLHJOKXUHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a propyl group, a chlorophenyl group, a sulfanyl group, an acetamido group, and a morpholinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with propanol under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenylsulfanyl chloride.

    Attachment of the Acetamido Group: The acetamido group can be attached through an acylation reaction using acetic anhydride.

    Incorporation of the Morpholinyl Group: The morpholinyl group can be incorporated via a nucleophilic substitution reaction using morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

PROPYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 5-{[(2-CHLOROPHENYL)CARBONYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
  • PROPYL 5-{[(4-CHLOROPHENYL)ACETYL]AMINO}-2-(4-MORPHOLINYL)BENZOATE

Uniqueness

PROPYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C22H25ClN2O4S

Molecular Weight

449.0 g/mol

IUPAC Name

propyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25ClN2O4S/c1-2-11-29-22(27)19-14-17(5-8-20(19)25-9-12-28-13-10-25)24-21(26)15-30-18-6-3-16(23)4-7-18/h3-8,14H,2,9-13,15H2,1H3,(H,24,26)

InChI Key

QKVDLHJOKXUHDQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.